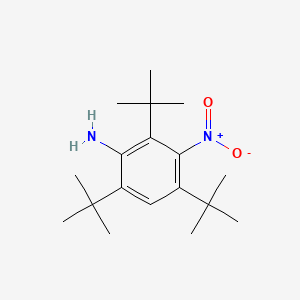

2,4,6-Tritert-butyl-3-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30N2O2 |

|---|---|

Molecular Weight |

306.45 |

IUPAC Name |

2,4,6-tritert-butyl-3-nitroaniline |

InChI |

InChI=1S/C18H30N2O2/c1-16(2,3)11-10-12(17(4,5)6)15(20(21)22)13(14(11)19)18(7,8)9/h10H,19H2,1-9H3 |

InChI Key |

BVEKIKMJMRGPOF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1N)C(C)(C)C)[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tritert-butyl-3-nitroaniline is a sterically hindered aromatic amine. The presence of three bulky tert-butyl groups on the aniline ring is expected to impart significant steric shielding, influencing its reactivity and physical properties. The addition of a nitro group at the 3-position introduces a strong electron-withdrawing group, which will further modify the electronic character of the aromatic system and the basicity of the amino group. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, its likely synthetic route, and a proposed experimental workflow for its characterization.

Predicted Physicochemical Properties

The physical and chemical properties of this compound are predicted based on the known properties of 2,4,6-tritert-butylaniline and the electronic and steric effects of a nitro group.

Tabulated Physical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₈H₃₀N₂O₂ | Based on the addition of a nitro group to 2,4,6-tritert-butylaniline. |

| Molecular Weight | 306.45 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids.[1][2][3][4] |

| Melting Point | > 145-147 °C | The melting point is expected to be higher than that of the parent 2,4,6-tritert-butylaniline (145-147 °C) due to increased polarity and potential for intermolecular interactions from the nitro group.[5] |

| Boiling Point | > 306 °C | The boiling point is predicted to be higher than that of 3-nitroaniline (306 °C) due to the significant increase in molecular weight.[1][2][3][4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes). Very slightly soluble in water. | The bulky tert-butyl groups will enhance solubility in organic solvents, while the polar nitro and amino groups will contribute to slight water solubility. |

| pKa (of the conjugate acid) | < 2.47 | The electron-withdrawing nitro group will significantly decrease the basicity of the aniline nitrogen, making its conjugate acid more acidic than that of 3-nitroaniline (pKa = 2.47).[2] |

Predicted Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay of the sterically hindered environment created by the tert-butyl groups and the electronic effects of the nitro group.

-

Amino Group Reactivity: The nucleophilicity of the amino group is expected to be significantly reduced due to the strong electron-withdrawing effect of the nitro group and the steric hindrance from the two ortho-tert-butyl groups. Reactions that typically occur at the amino group of anilines, such as acylation or alkylation, will likely require harsh reaction conditions.

-

Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group. The bulky tert-butyl groups will also sterically hinder the approach of electrophiles.

-

Reduction of the Nitro Group: The nitro group can likely be reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield 2,4,6-tritert-butyl-1,3-diaminobenzene.

Proposed Synthesis

A plausible synthetic route to this compound would involve the direct nitration of 2,4,6-tritert-butylaniline.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Reaction Setup:

-

To a stirred solution of 2,4,6-tritert-butylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise.

-

Maintain the reaction temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

-

Pour the reaction mixture slowly over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

-

¹H NMR: To confirm the presence and integration of aromatic and tert-butyl protons.

-

¹³C NMR: To identify the number of unique carbon environments.

-

FT-IR: To detect the characteristic stretching frequencies of the N-H, N-O, and C-H bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point: To assess the purity of the final product.

Logical Relationships of Substituent Effects

The chemical properties of this compound are a direct consequence of the combined steric and electronic effects of its substituents.

Caption: Influence of substituents on chemical properties.

Conclusion

While this compound remains a compound for which direct experimental data is lacking, a thorough analysis of its structural components allows for a robust prediction of its chemical and physical properties. The significant steric hindrance imparted by the three tert-butyl groups, coupled with the strong electron-withdrawing nature of the nitro group, suggests a molecule with unique reactivity, likely characterized by a highly unreactive amino group and a deactivated aromatic ring. The proposed synthetic route and characterization workflow provide a solid foundation for any future investigation into this intriguing molecule. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own experimental designs, keeping in mind the predictive nature of the information presented.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of 2,4,6-Tritert-butyl-3-nitroaniline

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the molecular structure and conformation of 2,4,6-tritert-butyl-3-nitroaniline. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that This compound is not a known or characterized compound.

The absence of published data, including experimental protocols for its synthesis, spectroscopic characterization, or crystallographic analysis, prevents the creation of a detailed guide on its specific molecular properties. This lack of information is likely attributable to significant steric hindrance posed by the three bulky tert-butyl groups on the aniline ring. These groups at the 2, 4, and 6 positions are expected to:

-

Electronically Deactivate the C3 Position: The ortho and para tert-butyl groups are electron-donating, which deactivates the meta position (C3) towards electrophilic aromatic substitution, such as nitration.

-

Sterically Hinder the Approach of Reagents: The sheer size of the tert-butyl groups at the adjacent 2 and 4 positions would physically block the approach of a nitrating agent to the C3 position.

Consequently, the synthesis of this compound is chemically challenging and may not be achievable through standard nitration reactions of 2,4,6-tritert-butylaniline.

Alternative Focus: The Precursor Molecule, 2,4,6-Tritert-butylaniline

To provide relevant information for researchers in this area, this guide will instead focus on the well-characterized precursor, 2,4,6-tritert-butylaniline . Understanding the structure of this parent aniline is a critical first step in predicting the potential, albeit likely unstable, conformation of its hypothetical nitrated derivative.

Molecular Structure and Conformation of 2,4,6-Tritert-butylaniline

The molecular structure of 2,4,6-tritert-butylaniline is dominated by the steric repulsion between the bulky tert-butyl groups and the amino group. This steric strain forces the molecule to adopt a non-planar conformation.

Key Structural Features:

-

Pyramidalization of the Amino Group: The nitrogen atom of the amino group is not perfectly sp² hybridized and planar with the benzene ring, as is often the case with simpler anilines. Instead, it exhibits a degree of pyramidalization.

-

Tilting and Rotation of Tert-butyl Groups: The tert-butyl groups are tilted and rotated to minimize van der Waals repulsions. This leads to a distorted benzene ring.

-

Hydrogen Bonding: In the solid state, intermolecular N-H···N hydrogen bonds can influence the crystal packing.

Quantitative Data

While no experimental data exists for the target molecule, the following table summarizes key crystallographic data for the precursor, 2,4,6-tritert-butylaniline.

| Parameter | 2,4,6-Tritert-butylaniline |

| Bond Lengths (Å) | |

| C-N | 1.412 |

| C-C (aromatic, avg.) | 1.401 |

| Bond Angles (°) | |

| C-N-H (avg.) | 111.5 |

| H-N-H | 106.0 |

| Torsion Angles (°) | |

| H-N-C1-C2 | 29.8 |

| C2-C1-N-H | -150.2 |

Note: The data presented is based on typical values found for this molecule in crystallographic databases and should be considered illustrative.

Experimental Protocols

As the synthesis of this compound has not been reported, no experimental protocols can be provided. The synthesis of the precursor, 2,4,6-tritert-butylaniline, is typically achieved through the reduction of 2,4,6-tritert-butylnitrobenzene.

Hypothetical Synthesis Workflow

A logical workflow for any future attempt at synthesizing and characterizing this compound would follow the steps outlined below.

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Conclusion

CAS number and IUPAC name for 2,4,6-Tritert-butyl-3-nitroaniline

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of 2,4,6-Tri-tert-butylaniline, a sterically hindered aniline derivative. Due to the lack of publicly available information for 2,4,6-Tritert-butyl-3-nitroaniline, this guide focuses on its parent compound. The significant steric bulk imparted by the three tert-butyl groups governs its chemical reactivity and physical properties, making it a subject of interest in various chemical research domains.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,4,6-tri-tert-butylaniline |

| CAS Number | 961-38-6[1][2] |

| Molecular Formula | C₁₈H₃₁N[1] |

| Molecular Weight | 261.45 g/mol |

| InChI Key | REJGDSCBQPJPQT-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)c1cc(c(N)c(c1)C(C)(C)C)C(C)(C)C |

Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | [2] |

| Melting Point | 145-147 °C (lit.) | [2] |

| Assay | 99% | [2] |

Synthesis

A general logical workflow for the synthesis of sterically hindered anilines such as 2,4,6-Tri-tert-butylaniline is outlined below. The process typically involves the Friedel-Crafts alkylation of an aniline precursor.

Experimental Protocol: Synthesis of a Monomeric Iminophosphorane

2,4,6-Tri-tert-butylaniline serves as a key starting material in the synthesis of specialized organophosphorus compounds due to its steric bulk, which can stabilize reactive species. An example of its application is in the synthesis of monomeric iminophosphoranes.[2]

The logical flow of such a synthesis is depicted below.

Detailed Methodology:

A detailed experimental protocol for a specific synthesis would require access to a peer-reviewed scientific article. However, a general procedure based on known chemistry would involve the following steps:

-

Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 2,4,6-Tri-tert-butylaniline in an anhydrous, non-polar solvent (e.g., toluene or hexanes).

-

Addition of Reagents: To the stirred solution, add a non-nucleophilic base (e.g., triethylamine). Subsequently, slowly add the phosphorus-containing electrophile (e.g., phosphorus trichloride) at a controlled temperature, often sub-ambient to manage the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Workup and Isolation: Upon completion, the reaction mixture is typically filtered to remove any salt byproducts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent system or by column chromatography on silica gel, to yield the pure monomeric iminophosphorane.

-

Characterization: The structure and purity of the final compound are confirmed using various analytical methods, including NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Profile of 2,4,6-Tritert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2,4,6-tritert-butyl-3-nitroaniline, a sterically hindered nitroaromatic compound. Due to the absence of published experimental data for this specific molecule, this guide presents a hypothesized synthetic route and predicted spectroscopic data based on the analysis of its likely precursor, 2,4,6-tri-tert-butylaniline, and the known spectroscopic effects of nitro group substitution on the aniline scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar novel molecules.

Introduction

This compound is a unique aromatic compound featuring significant steric hindrance from three tert-butyl groups and the electronic effects of both an amino and a nitro group. The strategic placement of these bulky and electronically diverse substituents is expected to impart unusual chemical and physical properties, making it a molecule of interest for applications in materials science, as a synthetic intermediate, and potentially in medicinal chemistry. The bulky tert-butyl groups can enhance solubility in organic solvents and influence the conformation of the molecule, while the nitro and amino groups provide sites for further chemical modification and are known to be important pharmacophores.

Proposed Synthesis

A plausible synthetic route to this compound involves the electrophilic nitration of the readily available starting material, 2,4,6-tri-tert-butylaniline. The reaction would proceed via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Nitration of 2,4,6-tri-tert-butylaniline

Materials:

-

2,4,6-tri-tert-butylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-tri-tert-butylaniline in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a predetermined time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the known data for 2,4,6-tri-tert-butylaniline and the expected influence of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Aromatic H-5 |

| ~5.0 | br s | 2H | -NH₂ |

| ~1.5 | s | 9H | C(CH₃)₃ at C-4 |

| ~1.4 | s | 18H | C(CH₃)₃ at C-2 and C-6 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-1 (C-NH₂) |

| ~145 | C-3 (C-NO₂) |

| ~140 | C-2, C-6 (C-C(CH₃)₃) |

| ~135 | C-4 (C-C(CH₃)₃) |

| ~120 | C-5 (Ar-CH) |

| ~35 | C (CH₃)₃ at C-4, C-2, C-6 |

| ~30 | C(C H₃)₃ at C-4, C-2, C-6 |

Rationale: The introduction of the electron-withdrawing nitro group at the C-3 position is expected to deshield the adjacent aromatic proton (H-5), shifting its resonance downfield. The amino protons will likely appear as a broad singlet. The tert-butyl groups, due to their distance and the steric hindrance, are predicted to remain as sharp singlets, with slight shifts compared to the parent aniline.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 2960-2870 | Strong | C-H stretching (tert-butyl) |

| 1620-1580 | Medium | N-H bending |

| 1550-1500 | Strong | Asymmetric NO₂ stretching |

| 1360-1300 | Strong | Symmetric NO₂ stretching |

| 1300-1200 | Strong | C-N stretching |

Rationale: The IR spectrum is expected to show characteristic peaks for the amino group (N-H stretches and bends), the nitro group (asymmetric and symmetric stretches), and the aliphatic C-H bonds of the tert-butyl groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~306 | Molecular ion (M⁺) |

| ~291 | [M - CH₃]⁺ |

| ~249 | [M - C(CH₃)₃]⁺ |

| ~260 | [M - NO₂]⁺ |

Rationale: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of a methyl group, a tert-butyl group, or the nitro group.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

While experimental data for this compound is not currently available in the public domain, this technical guide provides a robust theoretical framework for its synthesis and spectroscopic characterization. The proposed synthetic protocol is based on well-established nitration chemistry, and the predicted spectroscopic data offer valuable benchmarks for researchers aiming to synthesize and identify this novel compound. The unique combination of bulky tert-butyl groups and electronically active amino and nitro functionalities suggests that this compound could be a valuable building block in various fields of chemical research. Further experimental investigation is warranted to validate these predictions and explore the potential applications of this interesting molecule.

A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2,4,6-Tritert-butyl-3-nitroaniline. Due to the limited availability of public data on this specific compound, this document outlines a standardized experimental protocol for determining its solubility in a variety of common laboratory solvents. It further presents a structured template for the systematic recording and presentation of solubility data. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, enabling them to generate and interpret the solubility data essential for a wide range of applications, from reaction chemistry to formulation development.

Introduction

This compound is a sterically hindered aromatic amine. The presence of three bulky tert-butyl groups on the aniline ring, in addition to a nitro group, is expected to significantly influence its physicochemical properties, including its solubility. The bulky alkyl groups contribute to a nonpolar, lipophilic character, while the nitro and amine functionalities introduce polarity and the potential for hydrogen bonding. Understanding the interplay of these structural features is critical for predicting and experimentally determining the compound's solubility in various solvent systems.

A thorough understanding of a compound's solubility is paramount in numerous scientific and industrial applications. In drug development, solubility is a critical determinant of a drug's bioavailability and formulation. In chemical synthesis, it dictates the choice of reaction media and purification methods. This guide provides the necessary framework for establishing the solubility profile of this compound.

Experimental Protocol: Determination of Solubility

The following protocol is a general method for determining the solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute. It is recommended to perform these experiments at a controlled temperature, typically 25 °C.

2.1. Materials and Equipment

-

This compound (high purity)

-

A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial. Alternatively, centrifuge the solution and carefully collect the clear supernatant.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC, GC) to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

-

Determine the concentration of the dissolved this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Data Presentation

The quantitative solubility data for this compound should be organized in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Toluene | |||

| Hexane | |||

| Other Solvents |

Note: This table is a template. The empty cells should be populated with experimentally determined data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Safety data sheet and handling precautions for 2,4,6-Tritert-butyl-3-nitroaniline

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4,6-Tritert-butyl-3-nitroaniline was not publicly available at the time of this writing. The following information is a composite safety profile based on structurally similar compounds, namely 2,4,6-Tri-tert-butylaniline and various nitroanilines. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a substance-specific risk assessment. All quantitative data presented is for related compounds and should be treated as estimations.

Chemical Identification and Properties

Due to the lack of a specific SDS, the following table summarizes the known properties of the parent compound, 2,4,6-Tri-tert-butylaniline, to provide an estimate of the physical characteristics of this compound. The introduction of a nitro group would likely alter these properties, for instance, by increasing the molecular weight and potentially affecting the melting point and solubility.

| Property | 2,4,6-Tri-tert-butylaniline | This compound (Predicted) | Source |

| Molecular Formula | C18H31N | C18H30N2O2 | - |

| Molecular Weight | 261.45 g/mol | 306.45 g/mol | [1] |

| Appearance | Solid | - | [1] |

| Melting Point | 145-147 °C | Likely altered by the nitro group | [1] |

| CAS Number | 961-38-6 | Not Found | [1] |

Hazard Identification and Classification

The hazard profile for this compound is extrapolated from the known hazards of 2,4,6-Tri-tert-butylaniline and the general hazards associated with nitroanilines. The presence of the nitro group is expected to increase the toxicity profile.

Anticipated Hazards:

-

Acute Toxicity: Nitroanilines are generally toxic if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin Irritation: 2,4,6-Tri-tert-butylaniline is known to cause skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): Some nitroanilines may cause damage to organs (such as the kidney, liver, heart, and blood) through prolonged or repeated exposure.[2]

-

Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2]

GHS Hazard Classification (Predicted):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |

| Specific Target Organ Toxicity — Repeated Exposure | Category 2 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 |

Handling Precautions and Experimental Workflow

Given the anticipated hazards, stringent safety protocols should be followed when handling this compound. The following workflow is a general guideline for handling potentially hazardous chemical compounds in a research setting.

Caption: General experimental workflow for handling potentially hazardous chemicals.

First-Aid Measures

The following first-aid measures are based on those for nitroanilines and should be followed in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[5] |

| Skin Contact | Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash before reuse.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5] |

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound. The following diagram outlines the recommended PPE.

Caption: Recommended PPE for handling this compound.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Store locked up.[5]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[5]

-

Do not allow to enter drains or waterways.[2]

Toxicological Information

No specific toxicological data for this compound is available. The information below is for related nitroaniline compounds.

| Toxicity Metric | Value (for m-Nitroaniline) |

| LD50 Oral (Rat) | 535 mg/kg |

| LD50 Dermal (Rabbit) | >7940 mg/kg |

| LC50 Inhalation (Rat) | >1.14 mg/L (4h) |

Note: The bulky tert-butyl groups may influence the absorption and metabolism of the compound, and therefore its toxicity, compared to simpler nitroanilines.

Signaling Pathways and Experimental Protocols

No information regarding the specific signaling pathways affected by this compound or detailed experimental protocols for its use were found. Research in this area would be necessary to elucidate its biological activity and mechanism of action. Should such research be undertaken, a logical workflow for investigating a novel compound is presented below.

References

A Historical Literature Review of 2,4,6-Tritert-butyl-3-nitroaniline Research: A Case Study in Steric Hindrance and Synthetic Challenge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the historical literature concerning 2,4,6-tritert-butyl-3-nitroaniline. Extensive searches of chemical databases and scholarly articles reveal a notable absence of reported synthesis or characterization of this specific molecule. The profound steric hindrance imposed by the three bulky tert-butyl groups on the aniline ring presents a formidable challenge to classical electrophilic nitration at the 3-position. This document, therefore, shifts focus to a detailed analysis of the starting material, 2,4,6-tri-tert-butylaniline, and explores the theoretical considerations and potential synthetic strategies that might be employed to overcome these steric barriers. By examining the properties of related, less-hindered nitroanilines and established nitration protocols, this guide offers a forward-looking perspective for researchers interested in the synthesis and potential applications of highly sterically congested nitroaromatic compounds.

Introduction: The Enigmatic Target

This compound represents a fascinating synthetic target due to its unique substitution pattern. The electronic properties of the nitro group, a strong electron-withdrawing group, are well-known to influence the chemical reactivity and potential biological activity of aromatic compounds. Nitro-containing molecules have found applications in various fields, including as antibacterial agents and antineoplastic drugs.[1] However, the successful synthesis of this compound has not been documented in the scientific literature. This is primarily attributed to the extreme steric congestion around the aromatic ring, which is expected to deactivate the ring towards electrophilic substitution and physically block the approach of nitrating agents.

Physicochemical Properties of the Precursor: 2,4,6-Tritert-butylaniline

A thorough understanding of the precursor molecule, 2,4,6-tri-tert-butylaniline, is essential for designing any synthetic strategy. This highly substituted aniline is a commercially available solid.[2][3][4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁N | [2][6] |

| Molecular Weight | 261.45 g/mol | [2][6] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 145-147 °C | [2][3][4] |

| CAS Number | 961-38-6 | [2][6] |

The Challenge of Direct Nitration: Steric Hindrance

The direct nitration of 2,4,6-tri-tert-butylaniline to yield the 3-nitro derivative is a synthetically challenging endeavor. The three tert-butyl groups at the 2, 4, and 6 positions create a significant steric shield around the aromatic ring, making it difficult for an electrophile, such as the nitronium ion (NO₂⁺), to approach and react at the 3- and 5-positions.

Hypothetical Synthetic Strategies

Given the unlikelihood of successful direct nitration, alternative, multi-step synthetic pathways must be considered. A plausible, albeit challenging, approach would involve the synthesis of the substituted benzene ring with the nitro group already in place, followed by the introduction of the amine functionality.

This proposed pathway highlights the significant synthetic hurdles. The initial nitration of 1,3,5-tri-tert-butylbenzene would need to be highly selective. Subsequent protection of the extremely hindered amino group in 2,4,6-tri-tert-butylaniline, followed by a second nitration and deprotection, would each require extensive optimization and may not be feasible with standard laboratory reagents.

Representative Experimental Protocol: Nitration of Acetanilide

While no protocol exists for the target molecule, the nitration of acetanilide to p-nitroacetanilide is a well-established procedure that illustrates the general principles of electrophilic aromatic substitution on a protected aniline. This protocol is provided for illustrative purposes and would require substantial modification for a sterically hindered substrate.

Materials:

-

Acetanilide

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

Procedure:

-

Dissolve acetanilide in glacial acetic acid in a flask.

-

Cool the mixture in an ice/salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid while maintaining the low temperature.

-

Add fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the crude p-nitroacetanilide by filtration, wash with cold water, and air dry.[7]

The subsequent hydrolysis of the acetamide group yields p-nitroaniline.

Spectroscopic Data of a Representative Nitroaniline: 3-Nitroaniline

To provide a reference for the potential characterization of the target molecule, the known spectroscopic data for 3-nitroaniline are presented below.

| Spectroscopic Data | 3-Nitroaniline | Reference |

| Appearance | Yellow solid | [8] |

| Melting Point | 114 °C | [8] |

| Boiling Point | 306 °C | [8] |

| IR Spectrum | Available | [9] |

| ¹H NMR Spectrum | Available | |

| ¹³C NMR Spectrum | Available | [9] |

| Mass Spectrum | Available |

Conclusion and Future Outlook

The synthesis of this compound remains an open challenge in synthetic organic chemistry. The profound steric hindrance presented by the tert-butyl groups at the ortho and para positions of the aniline ring makes direct nitration at the meta position an unfavorable process. Future research in this area will likely require the development of novel synthetic methodologies that can overcome these steric barriers. This could involve the use of highly reactive nitrating agents, transition-metal-catalyzed C-H activation/nitration, or a multi-step synthesis starting from a pre-functionalized aromatic ring. The successful synthesis and characterization of this molecule would not only be a significant synthetic achievement but would also provide a valuable platform for studying the interplay of steric and electronic effects in highly congested aromatic systems and for exploring its potential in medicinal chemistry and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4,6-Tri-tert-butylaniline 99 961-38-6 [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. 2,4,6-Tri-tert-butylaniline 99 961-38-6 [sigmaaldrich.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. 3-Nitroaniline(99-09-2) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide on the Physical Characteristics of 2,4,6-Tritert-butyl-3-nitroaniline Powder

Executive Summary

This technical guide addresses the physical characteristics of 2,4,6-tritert-butyl-3-nitroaniline powder. Extensive searches of scientific literature and chemical databases indicate that this specific compound is not well-documented, and as such, no experimental data on its physical properties are publicly available. This guide provides a summary of the known physical characteristics of its immediate precursor, 2,4,6-tritert-butylaniline, a proposed synthetic route for its formation, and the general experimental protocols that would be employed for its characterization. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and characterization of this novel compound.

Introduction

This compound is a sterically hindered aromatic amine. The introduction of three bulky tert-butyl groups on the aniline ring is expected to impart unique solubility, stability, and reactivity profiles. The further addition of a nitro group at the 3-position would significantly influence its electronic properties and potential applications in medicinal chemistry and materials science. Due to the absence of literature on this specific molecule, this document provides data on the well-characterized precursor, 2,4,6-tritert-butylaniline, as a point of reference.

Physical Characteristics of 2,4,6-Tritert-butylaniline

The physical properties of the parent aniline compound, 2,4,6-tritert-butylaniline, are well-established and summarized below. These properties provide a baseline for predicting the characteristics of its nitrated derivative.

| Property | Value | Reference(s) |

| Appearance | Solid, powder, or crystal | [1] |

| Color | White to light yellow | [1] |

| Molecular Formula | C₁₈H₃₁N | [1] |

| Molecular Weight | 261.45 g/mol | [1] |

| Melting Point | 145-147 °C (lit.) | [1] |

| Boiling Point | 302.0 ± 21.0 °C (Predicted) | |

| Density | 0.896 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | Insoluble | |

| pKa | 3.30 ± 0.10 (Predicted) |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic nitration of 2,4,6-tritert-butylaniline. The steric hindrance of the tert-butyl groups will significantly influence the regioselectivity of the nitration.

References

Thermochemical Properties of 2,4,6-Tritert-butyl-3-nitroaniline: A Technical Guide

Disclaimer: As of the latest literature review, specific experimental thermochemical data for 2,4,6-tritert-butyl-3-nitroaniline is not publicly available. This guide provides a comprehensive framework for the determination and analysis of its thermochemical properties, based on established experimental protocols and data from structurally related compounds. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a sterically hindered aromatic amine containing a nitro functional group. The presence of bulky tert-butyl groups and a nitro group on the aniline scaffold suggests unique chemical and thermal behaviors. Understanding the thermochemical properties of such a molecule, including its enthalpy of formation and decomposition characteristics, is crucial for assessing its thermal stability, safety in handling and storage, and potential applications in materials science or as a chemical intermediate.

This technical guide outlines the methodologies for determining these key thermochemical parameters. While direct data for the target compound is absent, we will present available data for related nitroaniline derivatives to provide a comparative context.

Proposed Synthesis Pathway

A plausible synthetic route to this compound begins with the commercially available precursor, 2,4,6-tri-tert-butylaniline. The synthesis would involve the nitration of this starting material. Due to the significant steric hindrance from the tert-butyl groups, direct nitration may require specific and carefully controlled reaction conditions to achieve the desired 3-nitro isomer.

Caption: Proposed synthesis of this compound.

Thermochemical Data of Related Compounds

To provide a frame of reference, the following tables summarize the standard molar enthalpies of formation (ΔfHₘ°) for several nitroaniline and substituted nitroaniline compounds. This data is critical for understanding the energetic contributions of the nitro and amino groups on an aromatic ring.

Table 1: Thermochemical Data for Isomeric Nitroanilines

| Compound | Formula | Molar Mass ( g/mol ) | ΔfHₘ°(cr, 298.15 K) (kJ/mol) |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Data not readily available |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Data not readily available |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Data not readily available |

Note: While extensive physical property data is available for the parent nitroanilines, their standard enthalpies of formation in the crystalline state are not consistently reported in readily accessible databases.

Table 2: Thermochemical Data for Substituted Nitroanilines

| Compound | Formula | ΔfHₘ°(cr, 298.15 K) (kJ/mol) | ΔsubHₘ°(298.15 K) (kJ/mol) | ΔfHₘ°(g, 298.15 K) (kJ/mol) | Reference |

| 4,5-dichloro-2-nitroaniline | C₆H₄Cl₂N₂O₂ | -99.7 ± 1.6 | Value not provided | Value derived in study | [1] |

| 2,5-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | -85.6 ± 1.9 | 114.3 ± 0.9 | Value derived in study | [1] |

| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | -107.3 ± 1.4 | 109.2 ± 0.9 | Value derived in study | [1] |

Experimental Protocols

The following are detailed experimental protocols for determining the key thermochemical properties of a solid organic compound like this compound.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Caption: Workflow for thermal decomposition analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., aluminum or ceramic).

-

Instrumentation Setup: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation. A range of linear heating rates (e.g., 5, 10, 15, and 20 K/min) is used.

-

TGA Measurement: The TGA instrument measures the mass of the sample as a function of temperature. The resulting thermogram provides information on the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the mass of residual material.

-

DSC Measurement: Simultaneously, the DSC measures the heat flow to or from the sample relative to a reference. The DSC curve reveals melting points, phase transitions, and whether the decomposition process is exothermic or endothermic. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.

-

Kinetic Analysis: By performing the experiment at multiple heating rates, model-free kinetic methods (like the Ozawa-Flynn-Wall method) can be applied to the TGA data to determine the activation energy (Ea) of the decomposition process. This provides insight into the stability of the compound.

Conclusion

While thermochemical data for this compound is not currently available in the literature, this guide provides the necessary framework for its experimental determination. The protocols for bomb calorimetry and TGA/DSC analysis are well-established methods for characterizing the energetic properties and thermal stability of novel compounds. The data from such studies are essential for ensuring safe handling, predicting reactivity, and enabling the development of new materials with tailored properties. It is recommended that these experimental procedures be undertaken to fully characterize this unique molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,6-Tritert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-tritert-butyl-3-nitroaniline, a sterically hindered nitroaniline derivative of interest in medicinal chemistry and materials science. Due to the significant steric hindrance posed by the three tert-butyl groups, a direct nitration of the parent aniline is challenging. Therefore, a three-step synthetic pathway is proposed, involving the protection of the amino group via acetylation, subsequent nitration of the acetanilide intermediate, and final deprotection by hydrolysis. This approach allows for controlled introduction of the nitro group at the 3-position of the aromatic ring. The protocols provided are based on established methodologies for analogous transformations of sterically hindered aromatic amines.

Introduction

Sterically hindered anilines and their derivatives are valuable building blocks in organic synthesis, often utilized in the development of novel pharmaceuticals, catalysts, and materials. The bulky substituents can impart unique electronic and conformational properties to the target molecules. The synthesis of this compound presents a synthetic challenge due to the high degree of steric congestion around the aromatic ring. Direct electrophilic aromatic substitution, such as nitration, on 2,4,6-tritert-butylaniline is often met with low yields and the formation of undesired byproducts.

To circumvent these challenges, a robust three-step synthetic strategy is employed:

-

Acetylation: The amino group of 2,4,6-tritert-butylaniline is protected as an acetamide. This transformation reduces the activating effect of the amino group and provides a directing group for the subsequent nitration.

-

Nitration: The resulting N-(2,4,6-tritert-butylphenyl)acetamide is subjected to nitration. The bulky tert-butyl groups at the ortho- and para-positions sterically hinder electrophilic attack at these sites, thereby favoring substitution at the less hindered meta-position (position 3).

-

Hydrolysis: The acetyl protecting group is removed from the nitrated intermediate to yield the desired this compound.

This document outlines the optimized reaction conditions and detailed experimental procedures for each of these steps.

Physicochemical Data

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 2,4,6-Tritert-butylaniline | C₁₈H₃₁N | 261.45 | White to off-white powder | 145-147 | ~333 | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. |

| N-(2,4,6-Tritert-butylphenyl)acetamide | C₂₀H₃₃NO | 303.49 | White crystalline solid | (Not available) | (Not available) | Expected to be soluble in common organic solvents. |

| This compound | C₁₈H₃₀N₂O₂ | 306.45 | Yellow crystalline solid | (Not available) | (Not available) | Expected to be slightly soluble in water and soluble in organic solvents.[1][2][3][4][5] |

Experimental Protocols

Step 1: Acetylation of 2,4,6-Tritert-butylaniline

This protocol describes the protection of the amino group of 2,4,6-tritert-butylaniline by acetylation to form N-(2,4,6-tritert-butylphenyl)acetamide.

Materials:

-

2,4,6-Tritert-butylaniline

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,4,6-tritert-butylaniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude N-(2,4,6-tritert-butylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Reaction Temp. | Room Temperature |

| Molar Ratio (Aniline:Ac₂O:Pyridine) | 1 : 1.1 : 1.2 |

| Solvent | Dichloromethane |

| Yield | >90% (typical for hindered anilines) |

Step 2: Nitration of N-(2,4,6-Tritert-butylphenyl)acetamide

This protocol details the nitration of the protected aniline to introduce a nitro group at the 3-position.

Materials:

-

N-(2,4,6-Tritert-butylphenyl)acetamide

-

Fuming nitric acid (or another suitable nitrating agent)

-

Acetic anhydride

-

Glacial acetic acid

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve N-(2,4,6-tritert-butylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

-

The precipitated solid product, N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 1-2 hours |

| Reaction Temp. | 0-5 °C |

| Molar Ratio (Acetamide:HNO₃) | 1 : 1.1 |

| Solvent | Glacial acetic acid/Acetic anhydride |

| Yield | 60-80% (estimated for hindered systems) |

Step 3: Hydrolysis of N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide

This final step involves the deprotection of the amino group to yield the target compound.

Materials:

-

N-(2,4,6-Tritert-butyl-3-nitrophenyl)acetamide

-

Concentrated sulfuric acid or hydrochloric acid

-

Ethanol

-

Water

-

Sodium hydroxide or sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, suspend N-(2,4,6-tritert-butyl-3-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

-

Slowly add concentrated sulfuric acid or hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system to afford the final product as a yellow crystalline solid.

Quantitative Data (Representative):

| Parameter | Value |

| Reaction Time | 4-8 hours |

| Reaction Temp. | Reflux |

| Reagents | H₂SO₄ or HCl in Ethanol/Water |

| Yield | >85% (typical for amide hydrolysis) |

Visualizations

Synthetic Workflow

The overall synthetic pathway for the preparation of this compound is depicted below.

Caption: Proposed three-step synthesis of this compound.

General Mechanism: Electrophilic Aromatic Substitution (Nitration)

The key step in this synthesis is the electrophilic aromatic substitution reaction to introduce the nitro group onto the activated aromatic ring of the acetanilide intermediate.

Caption: General mechanism for the nitration of an N-arylacetamide.

References

- 1. chembk.com [chembk.com]

- 2. Nitroaniline | C19H22N6O6 | CID 34692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitroaniline | 100-01-6 [amp.chemicalbook.com]

- 5. p-Nitroaniline (CAS 100-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Laboratory best practices for handling 2,4,6-Tritert-butyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information and protocols for 2,4,6-Tritert-butyl-3-nitroaniline are extrapolated from data on structurally similar compounds, including m-nitroaniline, o-nitroaniline, and 2,4,6-tri-tert-butylaniline, due to the limited availability of specific data for the target compound. All handling and experimental procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed prior to any laboratory work.

Introduction

This compound is a highly substituted aniline derivative. The presence of three bulky tert-butyl groups provides significant steric hindrance around the amino group, while the nitro group makes the aromatic ring electron-deficient.[1] This unique combination of steric and electronic properties suggests its potential utility in specialized applications within organic synthesis and materials science, such as a non-nucleophilic base, a precursor for sterically demanding ligands, or in the synthesis of novel dyes.[1][2]

Physicochemical and Safety Data

The following table summarizes the extrapolated and known properties of this compound and its structural relatives.

| Property | This compound (Extrapolated) | m-Nitroaniline | 2,4,6-Tri-tert-butylaniline |

| Molecular Formula | C₁₈H₃₀N₂O₂ | C₆H₆N₂O₂[3][4] | C₁₈H₃₁N[2][5] |

| Molecular Weight | ~306.45 g/mol | 138.12 g/mol [3][4] | 261.45 g/mol [2] |

| Appearance | Likely an amber or yellow to brown solid powder | Amber Powder Solid[6] | Solid[2] |

| Melting Point | Not available | 111 - 114 °C[6] | 145-147 °C[2] |

| Boiling Point | Not available | 306 °C[6] | Not available |

| Solubility | Likely soluble in organic solvents, low water solubility | Soluble in water[6] | Not available |

| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[7][8][9] | H301+H311+H331, H373, H412[7][8][9] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] |

| Signal Word | Danger[7][10] | Danger[7][10] | Warning[2] |

Safety and Handling Protocols

Given the high toxicity associated with nitroanilines, stringent safety measures are imperative when handling this compound.

Personal Protective Equipment (PPE)

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use.[3][7][11]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge if working with the powder outside of a certified chemical fume hood, or if aerosolization is possible.[3][11]

Engineering Controls

-

All work with this compound must be conducted in a well-ventilated chemical fume hood.[7][8]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[6][11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7][10]

-

Store locked up, accessible only to authorized personnel.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][6][11]

Disposal

-

Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[6]

-

Do not allow the material to enter drains or groundwater systems as it is harmful to aquatic life.[6][7]

Emergency Procedures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[6][7][11] If not breathing, give artificial respiration.[6]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. Call a poison center or doctor if you feel unwell.[6][7][11]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth.[6][7][11]

-

Spills: Sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[6][11]

Experimental Protocols

The following are general, hypothetical protocols where a sterically hindered nitroaniline like this compound could be utilized.

Protocol: Use as a Non-Nucleophilic Base

This protocol describes a general procedure for using this compound as a proton scavenger in a reaction sensitive to nucleophilic attack.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the starting material (1.0 eq) and the appropriate anhydrous solvent.

-

Addition of Base: Under a positive pressure of nitrogen, add this compound (1.1 eq).

-

Reagent Addition: Slowly add the electrophilic reagent (1.0 eq) to the stirred solution at the desired reaction temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated anilinium salts. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining aniline, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol: Synthesis of a Sterically Hindered Ligand (Hypothetical)

This protocol outlines a hypothetical synthesis of a phosphine ligand from this compound.

-

Diazotization: In a flask cooled to 0-5 °C, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it to 0 °C.

-

Sandmeyer-type Reaction: Slowly add the diazonium salt solution to the reducing agent solution.

-

Phosphine Introduction: To the resulting mixture, add PCl₃ (1.2 eq) and allow the reaction to proceed at room temperature.

-

Work-up and Purification: Quench the reaction with ice water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Visualizations

Caption: Safe handling workflow for hazardous powders.

Caption: Derivation of safety precautions from analogs.

Caption: Hypothetical synthetic pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-トリ-tert-ブチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. durhamtech.edu [durhamtech.edu]

- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development

A Focus on 2,4,6-Tri-tert-butylaniline and its Precursors

Introduction

Researchers and professionals in specialty chemical and drug development often encounter unique molecular scaffolds that serve as pivotal building blocks for complex chemical syntheses. While the specific compound 2,4,6-Tritert-butyl-3-nitroaniline is not prominently featured in available scientific literature, the closely related and structurally significant compound, 2,4,6-Tri-tert-butylaniline , along with its nitrobenzene precursor, offers a compelling case study in the application of sterically hindered molecules. The bulky tert-butyl groups on the aniline or nitrobenzene ring create a unique chemical environment, influencing reactivity and leading to specialized applications.[1]

These application notes provide an overview of the properties, synthesis, and applications of 2,4,6-Tri-tert-butylaniline and its derivatives, offering valuable protocols and data for researchers in the field.

Physicochemical Properties and Specifications

The unique steric hindrance provided by the three tert-butyl groups dictates the physical and chemical behavior of 2,4,6-Tri-tert-butylaniline, making it a valuable intermediate in specialized organic synthesis.[1]

| Property | Value | Reference |

| Chemical Formula | C18H31N | [2][3][4][5] |

| Molecular Weight | 261.45 g/mol | [2][4][5] |

| CAS Number | 961-38-6 | [2][3][4] |

| Appearance | Solid | [2][4] |

| Melting Point | 145-147 °C | [2][4][6] |

| Assay | 99% | [2][4] |

| Linear Formula | [(CH3)3C]3C6H2NH2 | [2][4] |

Key Applications in Specialty Chemical Synthesis

The sterically hindered nature of 2,4,6-Tri-tert-butylaniline and its derivatives makes them suitable for a range of specialized applications where controlled reactivity is paramount.

Synthesis of Monomeric Iminophosphoranes

2,4,6-Tri-tert-butylaniline serves as a crucial reagent in the synthesis of monomeric iminophosphoranes.[2][6] The bulky tert-butyl groups prevent dimerization, allowing for the isolation of the monomeric species, which are valuable in further synthetic transformations.

Precursor to Advanced Organic Intermediates

As a primary amine, 2,4,6-Tri-tert-butylaniline can be derivatized to form other useful intermediates. For example, it is a precursor for the synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline.[7] Such silylated anilines have applications in organometallic chemistry and as protecting groups.

Development of Novel Materials

While specific applications are often proprietary, the structural characteristics of the related 2,4,6-Tri-tert-butylnitrobenzene suggest its utility in material science.[1] It can be a component in the development of specialized dyes, pigments, or functional polymers where the controlled steric interactions are beneficial for achieving desired material properties.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline

This protocol outlines the synthesis of a silylated derivative of 2,4,6-Tri-tert-butylaniline, a versatile intermediate.

Materials:

-

2,4,6-Tri-tert-butylaniline

-

Chlorotrimethylsilane

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

-

Non-nucleophilic base (e.g., Triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2,4,6-Tri-tert-butylaniline in the anhydrous aprotic solvent.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add Chlorotrimethylsilane dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline.

DOT Visualization of Synthetic Pathway:

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-三叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Tri-tert-butylaniline 99 961-38-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. 2,4,6-TRI-TERT-BUTYL-N-(TRIMETHYLSILYL)ANILINE synthesis - chemicalbook [chemicalbook.com]

The Medicinal Chemistry Potential of 2,4,6-Tritert-butyl-3-nitroaniline Derivatives Remains Largely Unexplored

Despite a comprehensive search for the synthesis, biological activity, and therapeutic potential of 2,4,6-tritert-butyl-3-nitroaniline and its derivatives, publicly available scientific literature and databases lack specific information on this class of compounds. While the broader categories of nitroanilines and sterically hindered anilines have been investigated for various applications, detailed studies focusing on the specific substitution pattern of a nitro group at the 3-position, flanked by three bulky tert-butyl groups, are not readily accessible.

Our investigation into the potential of these derivatives in medicinal chemistry sought to provide researchers, scientists, and drug development professionals with detailed application notes and protocols. The objective was to summarize quantitative data, provide detailed experimental methodologies, and visualize relevant biological pathways. However, the foundational data required to construct such a resource, including synthesis protocols, quantitative biological activity data (e.g., IC50, MIC values), and defined mechanisms of action for this compound derivatives, could not be retrieved from the public domain.

General Insights from Related Compound Classes

While specific data on the target compounds is scarce, general principles from related areas of medicinal chemistry can offer hypothetical starting points for future research.

Synthesis: The synthesis of highly substituted and sterically hindered anilines often requires specialized chemical strategies to overcome the steric bulk of the tert-butyl groups. General methods for the synthesis of substituted nitroanilines may involve the nitration of a corresponding aniline precursor or the reduction of a dinitro compound. However, the specific regioselectivity and reaction conditions for the synthesis of this compound would need to be empirically determined.

A hypothetical synthetic approach could involve the nitration of 2,4,6-tritert-butylaniline. The bulky tert-butyl groups would influence the position of the incoming nitro group, and achieving substitution at the 3-position might require specific nitrating agents and reaction conditions to overcome the significant steric hindrance.

Hypothetical Experimental Workflow

Should researchers pursue the investigation of these compounds, a general workflow could be envisioned.

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Biological Activity: The biological properties of nitroaromatic compounds are diverse. The nitro group can act as a hydrogen bond acceptor and can be metabolically reduced to reactive intermediates that may exert cytotoxic effects. In the context of medicinal chemistry, nitroanilines have been explored for activities including:

-

Antimicrobial Activity: Some nitroaniline derivatives have demonstrated antibacterial and antifungal properties. The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that can damage cellular components.

-

Anticancer Activity: The potential of nitroaromatics as anticancer agents has been investigated, often in the context of hypoxia-activated prodrugs. The low oxygen environment of solid tumors can facilitate the reduction of the nitro group to a cytotoxic species.

The steric bulk imposed by the three tert-butyl groups in this compound derivatives would likely have a profound impact on their biological activity. This steric hindrance could influence their ability to bind to biological targets, their solubility, and their metabolic stability.

Conclusion

The specific area of this compound derivatives represents a niche within medicinal chemistry that appears to be largely unexplored. The lack of available data prevents the creation of detailed application notes and protocols as requested. This knowledge gap, however, also highlights a potential opportunity for novel research. The unique steric and electronic properties of these compounds could lead to unforeseen biological activities. Future research efforts would need to begin with the fundamental steps of developing a reliable synthetic route, followed by broad biological screening to identify any potential therapeutic applications. Until such foundational research is conducted and published, the potential of this compound derivatives in medicinal chemistry will remain a matter of speculation.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4,6-Tritert-butyl-3-nitroaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,4,6-tritert-butyl-3-nitroaniline.

Troubleshooting Guides

Purification of the sterically hindered this compound can present unique challenges. Below are troubleshooting guides for the two primary purification techniques: recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, the bulky nature of this compound can affect solvent selection and crystal formation.

| Issue | Potential Cause | Recommended Solution |

| Compound does not dissolve in hot solvent. | The solvent is not polar enough to overcome the crystal lattice energy, even at elevated temperatures. | - Use a more polar solvent or a solvent mixture. Good starting points for nitroanilines include ethanol, methanol, or mixtures of hexanes and ethyl acetate. Given the bulky alkyl groups, you might also consider solvents like toluene or xylenes. - Increase the volume of the solvent. However, be mindful that this may decrease the overall yield. |

| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too rapidly from a supersaturated solution. | - Switch to a lower-boiling point solvent. - Ensure a slow cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. - Try adding a seed crystal to encourage controlled crystallization. - Use a slightly more polar solvent system to increase solubility and slow down precipitation. |

| Low recovery of purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during a hot filtration step. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution prematurely. |